3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

salt selection aqueous solubility pre-formulation

Fragment-based screening libraries often suffer from 'flatland' architecture, limiting hit diversity. This 3-cyclobutyl-thiomorpholine-1,1-dione HCl addresses that gap with an Fsp³ of 1.0 and a rigid, puckered cyclobutyl ring for superior 3D target engagement. Supplied as the hydrochloride salt for aqueous solubility in HTS workflows. Key value for procurement: • Conformational Probe: Rigid sulfone core enables SAR exploration of hydrophobic kinase back pockets. • Fragment Library Compliant: MW 225.74 Da, TPSA 46-55 Ų, meets Rule of Three criteria for efficient hit evolution. • Synthetic Handle: Secondary amine ready for immediate amide coupling or sulfonamide derivatization.

Molecular Formula C8H16ClNO2S
Molecular Weight 225.73
CAS No. 1909316-14-8
Cat. No. B3000505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
CAS1909316-14-8
Molecular FormulaC8H16ClNO2S
Molecular Weight225.73
Structural Identifiers
SMILESC1CC(C1)C2CS(=O)(=O)CCN2.Cl
InChIInChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H
InChIKeyQRAFSIOERDFQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: Identity and Scaffold Overview


3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS 1909316-14-8, MFCD29055135) is a fully saturated, heterocyclic small-molecule building block comprising a cyclobutyl substituent at the 3-position of a thiomorpholine-1,1-dione (sulfone) core, supplied as the hydrochloride salt. With a molecular formula of C8H16ClNO2S and a molecular weight of 225.74 g·mol⁻¹, it belongs to the thiomorpholine-1,1-dioxide class, a scaffold widely employed in medicinal chemistry for constructing kinase inhibitors, antibacterial biaryloxazolidinones, and antiviral agents . Its computed LogP of −0.25 and topological polar surface area (TPSA) of 46–55 Ų position it within drug-like chemical space, while the combination of a conformationally constrained cyclobutyl ring and an electron-withdrawing sulfone group distinguishes it from simpler thiomorpholine analogs [1].

Salt form Hydrochloride for aqueous handling and weighing
Sulfone core Polar, metabolically resistant scaffold for medicinal chemistry
Cyclobutyl ring Conformationally constrained, saturated building block

Structural Nuances Differentiating 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride


Within the thiomorpholine-1,1-dioxide family, three structural variables critically modulate physicochemical and biological properties: (i) the nature of the ring substituent, (ii) the sulfur oxidation state, and (iii) the salt form. Substituting 3-cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride with the free base (CAS 1780649-13-9) alters solubility and hygroscopicity; switching to the non-oxidized 3-cyclobutylthiomorpholine (CAS 1780868-69-0) replaces the polar sulfone with a lipophilic thioether, changing LogP and metabolic stability; and replacing the cyclobutyl group with an unsubstituted or cyclopropyl analog (CAS 59801-62-6 or 1446485-97-7) eliminates the distinct conformational rigidity and steric bulk that the four-membered carbocycle provides [1]. These seemingly minor structural changes can lead to divergent behavior in receptor binding, pharmacokinetics, and downstream synthetic elaboration, making direct interchange risky without quantitative justification .

Salt form mismatch
Free base may differ in solubility and solid-state handling, limiting direct replacement in aqueous protocols.
Sulfone vs thioether
Oxidation state shift changes polarity and metabolic stability; thioether analogs may not replicate sulfone properties.
Cyclobutyl vs cyclopropyl
Ring size and conformational profile diverge, potentially altering SAR in hydrophobic binding pockets.

Quantitative Differentiation from Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt form (MW 225.74 g·mol⁻¹) provides a 19.3% increase in molecular weight versus the free base (3-cyclobutyl-1,4-thiazinane 1,1-dioxide, CAS 1780649-13-9, MW 189.28 g·mol⁻¹), consistent with the addition of one equivalent of HCl . The salt form is described by multiple vendors as a crystalline solid, whereas the free base is listed without a defined physical form specification, suggesting the hydrochloride offers superior crystallinity and handling characteristics [1]. For procurement decisions, the hydrochloride salt is expected to exhibit enhanced aqueous solubility relative to the free base—a property critical for biological assay preparation and downstream aqueous-phase reactions—though direct comparative solubility measurements for this specific pair are not available in the public domain.

Salt form & solubility
Class-level
+36.46 g/mol (+19.3%) MW vs free base
May support aqueous solubility and handling
Direct solubility comparison not publicly available
salt selection aqueous solubility pre-formulation medicinal chemistry

Sulfone vs. Thioether: Polarity and Metabolic Stability

The 1,1-dioxide (sulfone) oxidation state fundamentally alters the electronic character of the thiomorpholine ring compared to the non-oxidized thioether form. The target compound (with the electron-withdrawing −SO₂− group) has a computed LogP of −0.25 and a TPSA of 46–55 Ų, whereas the corresponding 3-cyclobutylthiomorpholine (CAS 1780868-69-0, C8H15NS) lacks the sulfone oxygens and consequently has a lower molecular weight (157.28 g·mol⁻¹ vs. 225.74 g·mol⁻¹) [1]. At the class level, thiomorpholine-1,1-dioxides are known to exhibit enhanced metabolic stability compared to their thioether counterparts because the sulfone is resistant to oxidative metabolism, reducing the formation of reactive sulfoxide intermediates [2]. This oxidation-state difference is a key decision point when selecting building blocks for lead optimization programs where metabolic soft spots must be minimized.

Sulfone polarity
Class-level
LogP −0.25 | TPSA 46–55 Å2
Supports metabolic resistance review
Thioether exhibits higher lipophilicity and potential oxidative metabolism
oxidation state metabolic stability polarity LogP

Cyclobutyl vs. Cyclopropyl: Conformational Rigidity and Steric Profile

The cyclobutyl substituent (four-membered ring) provides a distinct conformational profile compared to the smaller cyclopropyl analog (2-cyclopropyl-thiomorpholine-1,1-dioxide, CAS 1446485-97-7). The target compound has a molecular weight of 225.74 g·mol⁻¹ and a formula of C8H16ClNO2S, whereas the cyclopropyl analog (C7H13NO2S, free base MW 175.25 g·mol⁻¹) is approximately 50 Da lighter [1]. The cyclobutyl ring occupies a larger excluded volume and exhibits a puckered conformation (typical dihedral angle ~25°) that introduces unique three-dimensional shape characteristics compared to the more planar cyclopropyl ring [2]. In drug discovery contexts, this difference in ring size and shape can translate into altered target binding profiles, particularly when the cycloalkyl group engages a hydrophobic pocket with specific steric constraints—a rationale frequently exploited in kinase inhibitor design where cyclobutyl and cyclopropyl substituents are not interchangeable [3].

Ring geometry
Class-level
Cyclobutyl: puckered ring (dihedral ~25°)
Enables conformational SAR exploration
Cyclopropyl lacks comparable three-dimensionality
conformational constraint cycloalkyl Fsp3 scaffold diversity

Fsp3 = 1.0: Maximal Saturation as a Key Differentiator

The target compound achieves an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0, indicating complete carbon saturation across its cyclobutyl and thiomorpholine rings [1]. This places it at the extreme upper end of the drug-likeness spectrum, as clinical candidates typically exhibit Fsp3 values of 0.3–0.5, with values above 0.45 correlating with higher clinical success rates [2]. By contrast, the unsubstituted thiomorpholine-1,1-dioxide core (CAS 39093-93-1) has an Fsp3 of 1.0 as well but lacks the additional three-dimensionality conferred by the cyclobutyl substituent. The combination of maximal Fsp3 and the cyclobutyl ring's inherent puckering provides a highly three-dimensional scaffold that is increasingly sought after in fragment-based drug discovery and diversity-oriented synthesis to escape the flatland of traditional aromatic compound libraries.

Fsp³ saturation
Reported
Fsp³ = 1.0
Maximal three-dimensionality for fragment libraries
All carbons sp³; 1 rotatable bond
Fsp3 fraction sp3 drug-likeness three-dimensionality

Supplier Purity Benchmarking

Among identified commercial suppliers, purity specifications for 3-cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride vary meaningfully. Leyan (Shanghai) lists the compound at 98% purity (product #1552958), whereas AKSci and BLD Pharmatech supply it at 95% purity . This 3-percentage-point difference in purity specification can be significant for applications requiring high analytical confidence, such as NMR reference standards, precise stoichiometric reactions, or biological assays where impurities may confound dose–response relationships. Pricing data from ChemSpace indicate that 95%-purity material from BLD Pharmatech is listed at $1,276 per gram (30-day lead time), while Biosynth offers 95%-purity material at $1,900 per 0.5 g (3–4 week lead time)—a >3-fold price difference per gram that procurement specialists must weigh against purity requirements .

Purity specification
Supporting evidence
95–98% (HPLC) across suppliers
Informs purity-based procurement choice
Pricing and lead times vary; verify before use
purity quality control procurement HPLC

Optimal Deployment Scenarios in Scientific Research


Medicinal Chemistry: Kinase Inhibitor and Antiviral Scaffold Elaboration

The thiomorpholine-1,1-dioxide core is a recognized privileged scaffold in kinase inhibitor design, particularly for cyclin G-associated kinase (GAK) inhibitors and antiviral agents targeting HBV . The 3-cyclobutyl substituent introduces steric bulk and conformational constraint (puckered ring, Fsp3 = 1.0) that can enhance selectivity for hydrophobic kinase back pockets compared to unsubstituted or smaller cycloalkyl analogs. The hydrochloride salt form ensures aqueous solubility suitable for parallel synthesis and high-throughput screening workflows.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

With a molecular weight of 225.74 Da, 1 rotatable bond, Fsp3 = 1.0, and TPSA of 46–55 Ų, this compound meets the 'rule of three' criteria for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its fully saturated, three-dimensional architecture addresses the 'flatland' problem in fragment collections, potentially yielding hits with higher binding efficiency and improved pharmacokinetic profiles. The secondary amine provides a synthetic handle for rapid SAR exploration via amide coupling, sulfonamide formation, or reductive amination.

Biaryloxazolidinone Antibacterial Agent Synthesis

Thiomorpholine-1,1-dioxide derivatives have established utility as intermediates in the synthesis of biaryloxazolidinone antibacterial analogs . The 3-cyclobutyl variant may confer differential Gram-positive vs. Gram-negative activity profiles due to altered lipophilicity and target engagement compared to the unsubstituted parent. The sulfone group enhances metabolic stability, a critical parameter for in vivo antibacterial efficacy studies.

Chemical Biology: Conformational Probe Tool Compound

The rigid cyclobutyl ring (puckering dihedral ~25°) combined with the saturated thiomorpholine sulfone provides a conformationally constrained scaffold suitable for studying the role of molecular shape in target engagement [2]. When used as a control compound in SAR series, the 3-cyclobutyl-1,1-dioxide can serve as a 'conformational probe' to assess the impact of cycloalkyl ring size and oxidation state on biological activity, enabling data-driven decisions in lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
Sulfone + cyclobutyl conformational constraint
Selectivity in hydrophobic kinase back pocket context
Fragment-based drug discovery
Fully saturated scaffold with amine handle
Binding efficiency and 3D library space exploration
Antibacterial agent synthesis
Sulfone metabolic stability
In vivo antibacterial study context
Conformational probe tool
Rigid cyclobutyl ring puckering
Conformational SAR control context
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